(2-Chloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine
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Overview
Description
N-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves the condensation of 2-chlorobenzaldehyde with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can be performed using appropriate halogenating or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Chlorine or bromine in the presence of a catalyst for halogenation; nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Cinnamodendron dinisii essential oil derivatives: Compounds with bioactive properties, used in food packaging.
Uniqueness
N-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H13ClN6 |
---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
(E)-1-(2-chlorophenyl)-N-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C14H13ClN6/c1-10-7-11(2)21(19-10)14-18-16-9-20(14)17-8-12-5-3-4-6-13(12)15/h3-9H,1-2H3/b17-8+ |
InChI Key |
UOHFHWFENLCTCJ-CAOOACKPSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NN=CN2/N=C/C3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1=CC(=NN1C2=NN=CN2N=CC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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